Methyl 3,4,5-trimethoxycinnamate: A Technical Guide to Synthesis and Biological Activity
Methyl 3,4,5-trimethoxycinnamate: A Technical Guide to Synthesis and Biological Activity
Introduction
Methyl 3,4,5-trimethoxycinnamate (MTC) is a naturally occurring phenylpropanoid ester found in various plants, including those of the Piper and Polygala genera[1][2]. As a derivative of 3,4,5-trimethoxycinnamic acid (TMCA), a known bioactive metabolite, MTC has attracted significant attention from the scientific community[3]. Its privileged chemical scaffold has been a template for discovering compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects[3][4][5][6]. This guide provides an in-depth exploration of the synthesis of Methyl 3,4,5-trimethoxycinnamate and a detailed analysis of its multifaceted biological activities, with a focus on the underlying mechanisms of action. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Part 1: Chemical Synthesis
The synthesis of Methyl 3,4,5-trimethoxycinnamate can be approached through several established organic reactions. The most common strategies involve the initial formation of the parent cinnamic acid, followed by esterification. Greener, more efficient methods are continually being developed.
Primary Synthetic Route: Knoevenagel Condensation and Fischer Esterification
A robust and frequently employed route involves a two-step process: the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid to yield 3,4,5-trimethoxycinnamic acid, followed by a Fischer esterification to produce the final methyl ester.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated. A "green chemistry" approach avoids the use of hazardous solvents like pyridine, employing benign inorganic ammonia salts instead[7].
Protocol: Green Knoevenagel Condensation [7]
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Reactant Preparation: In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv.), malonic acid (1.2 equiv.), and ammonium bicarbonate (0.4 equiv.).
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Reaction Initiation: Add a minimal amount of ethyl acetate (approx. 2.5 mL per gram of aldehyde) to the solid mixture.
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Heating: Suspend the test tube in an oil bath preheated to 140°C. The reaction will become vigorous as gas evolves and the ethyl acetate boils off.
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Reaction Completion & Workup: After gas evolution ceases (typically 1-2 hours), cool the reaction vessel. Dissolve the resulting solid in a saturated sodium bicarbonate solution.
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Purification: Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde. Acidify the aqueous layer with 6M HCl to precipitate the 3,4,5-trimethoxycinnamic acid.
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Isolation: Filter the white precipitate, wash with cold water, and recrystallize from a water/ethanol mixture to yield pure 3,4,5-trimethoxycinnamic acid. Yields of up to 73% have been reported with this method[7].
Causality & Expertise: The use of ammonium bicarbonate serves as a benign source of ammonia, which acts as the base catalyst. The reaction is driven to completion by the evolution of CO2 and water. This solvent-free, solid-phase approach is not only environmentally friendly but also simplifies the workup procedure compared to traditional methods using pyridine and piperidine[7].
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Protocol: Fischer Esterification [8]
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Catalyst Preparation: Add concentrated sulfuric acid (e.g., 2 mL for a ~20 mmol scale reaction) to anhydrous methanol (e.g., 50 mL).
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Reaction Setup: Dissolve the 3,4,5-trimethoxycinnamic acid (1.0 equiv.) in the acidic methanol solution.
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Reflux: Heat the mixture to reflux for several hours (e.g., 1-18 hours). Reaction progress can be monitored by TLC. Using a Dean-Stark apparatus with a suitable solvent like hexane can significantly reduce reaction time to about 1 hour by removing the water byproduct[8].
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Isolation: Allow the solution to cool to room temperature. The product, Methyl 3,4,5-trimethoxycinnamate, will often precipitate as crystals.
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Workup & Purification: Filter the crystals. The filtrate can be concentrated, and the residue partitioned between water and an organic solvent (e.g., ethyl acetate) to recover more product. The combined solids are then recrystallized from a methanol/water mixture.
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Final Product: The final product is obtained as white crystals with a reported yield of around 80%[8].
Causality & Expertise: The strong acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is an equilibrium process; therefore, using excess methanol and removing water as it forms (via Dean-Stark trap) shifts the equilibrium towards the product, maximizing the yield[8].
Alternative Synthetic Routes
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Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an aliphatic anhydride in the presence of a base (like sodium acetate) to form the cinnamic acid derivative[9][10][11]. It typically requires high temperatures and long reaction times[11].
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Heck Reaction: A palladium-catalyzed cross-coupling reaction can be used to synthesize cinnamic acid derivatives. This typically involves reacting an aryl halide with an alkene (like methyl acrylate) in the presence of a palladium catalyst and a base[12][13][14]. Biphasic systems have been developed to facilitate catalyst recycling[12][15].
Structural Characterization
The identity and purity of the synthesized Methyl 3,4,5-trimethoxycinnamate are confirmed using standard spectroscopic methods.
| Table 1: Spectroscopic Data for Methyl 3,4,5-trimethoxycinnamate | |
| Technique | Observed Data |
| Appearance | White solid[4] |
| ¹H NMR (CDCl₃) | δ 7.59 (d, J = 16.0 Hz, 1H), 6.73 (s, 2H), 6.33 (d, J = 16.0 Hz, 1H), 3.87 (s, 9H), 3.79 (s, 3H)[4] |
| Melting Point | 96 - 97 °C (literature: 99 - 100 °C)[8] |
The ¹H NMR data clearly shows the characteristic trans-alkene protons as doublets with a large coupling constant (J = 16.0 Hz), the two equivalent aromatic protons as a singlet, and the distinct singlets for the three methoxy groups on the phenyl ring and the single methyl ester group[4].
Caption: Synthetic pathway for Methyl 3,4,5-trimethoxycinnamate.
Part 2: Biological Activity and Mechanisms of Action
Methyl 3,4,5-trimethoxycinnamate exhibits a remarkable spectrum of biological activities, positioning it as a compound of significant therapeutic interest. Its effects are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Anti-inflammatory Activity
The anti-inflammatory properties of MTC are well-documented, particularly in macrophage models. Macrophages play a central role in the inflammatory response, and their over-activation contributes to chronic inflammatory diseases.
Mechanism of Action: MTC exerts its anti-inflammatory effects through a multi-pronged approach:
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Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, MTC significantly suppresses the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β)[4]. It also reduces the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4].
-
Modulation of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. MTC inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκB[4]. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[4][16].
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Activation of the Nrf2/HO-1 Pathway: MTC activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4]. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1). By enhancing Nrf2 DNA binding, MTC upregulates the body's endogenous antioxidant and anti-inflammatory defenses[4].
In a co-culture model of macrophages and adipocytes, which mimics the inflammatory environment in adipose tissue associated with metabolic disorders, MTC was shown to reduce the release of inflammatory chemokines and enhance glucose uptake, partly through the activation of AMPKα[4].
Caption: MTC's dual role in inflammation modulation.
Anticancer Activity
MTC and its parent acid, TMCA, have been investigated for their potential as anticancer agents. Derivatives of TMCA have demonstrated cytotoxic effects against a range of cancer cell lines.
| Table 2: Summary of Anticancer and Other Biological Activities of MTC and Related Derivatives | |||
| Activity | Model / Cell Line | Key Findings | Reference |
| Anticancer | HepG2 & MCF-7 Cells | A ciprofloxacin-MTC hybrid induced apoptosis and cell cycle arrest, up-regulating p53. | [17] |
| Various Cancer Cells | TMCA ester derivatives show significant cytotoxicity against lines like PC-3, A549, and MDA-MB-435s, with high selectivity over normal cells. | [3] | |
| U-937 & HeLa Cells | TMCA amide derivatives showed potent apoptosis-inducing effects with IC₅₀ values as low as 1.8 µM. | [3] | |
| Cholinesterase Inhibition | In vitro enzyme assay | TMCA derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for Alzheimer's disease treatment. | [6] |
| Antioxidant | DPPH radical scavenging | MTC showed considerable antioxidant activity, reported to be 2-fold higher than arbutin. | [5] |
| Hydroxyl radical scavenging | MTC is recognized as a natural compound with hydroxyl radical-scavenging effects. | [18] | |
| Anti-melanogenic | B16F10 melanoma cells | MTC reduces melanin production by inhibiting tyrosinase activity and expression. | [5] |
| Anti-arrhythmic | Rabbit myocytes | MTC suppresses triggered activities, indicating a potential antiarrhythmic effect. | [1] |
| Trypanocidal | Trypanosoma cruzi | MTC esters showed activity against the parasite responsible for Chagas disease, with an IC₅₀ of 28.21 µM for one derivative. | [19] |
Note: IC₅₀ values and specific activities can vary significantly based on the exact chemical derivative and the experimental model used.
The anticancer mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, a hybrid molecule incorporating the 3,4,5-trimethoxy cinnamoyl moiety demonstrated upregulation of the tumor suppressor protein p53 and downregulation of the pro-inflammatory enzyme COX-2 in liver and breast cancer cells[17].
Other Pharmacological Activities
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Antioxidant Effects: MTC functions as a potent antioxidant. It has demonstrated direct hydroxyl radical-scavenging capabilities and superior free radical scavenging activity compared to the cosmetic agent arbutin[5][18]. This activity is intrinsically linked to its anti-inflammatory effects through the activation of the Nrf2 pathway.
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Neuroprotective and Cholinesterase Inhibition: Derivatives of TMCA have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes whose inhibition is a key strategy in the management of Alzheimer's disease[6]. This suggests a potential role for MTC in neurodegenerative disorders.
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Anti-melanogenic Properties: In studies using B16F10 melanoma cells, MTC was found to decrease melanin production. It achieves this by directly inhibiting the activity and expression of tyrosinase, the key enzyme in melanogenesis, making it a candidate for development as a hypopigmenting agent[5].
Conclusion
Methyl 3,4,5-trimethoxycinnamate is a versatile bioactive compound with a well-defined synthetic pathway and a broad range of compelling pharmacological properties. Its ability to potently suppress inflammation by targeting the NF-κB pathway while simultaneously activating the protective Nrf2 antioxidant response makes it a particularly strong candidate for further investigation in inflammatory and oxidative stress-related diseases. Furthermore, its demonstrated anticancer, neuroprotective, and anti-melanogenic activities underscore its potential as a scaffold for the development of new therapeutic agents. This guide provides a foundational understanding for researchers looking to explore the synthesis, optimization, and application of this promising natural product derivative.
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